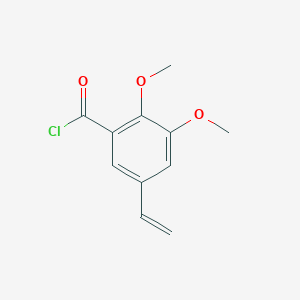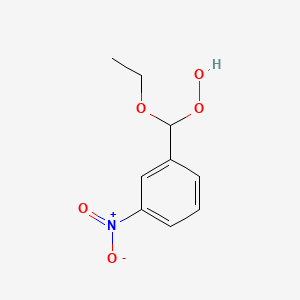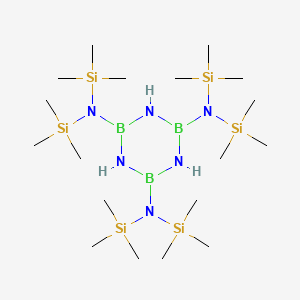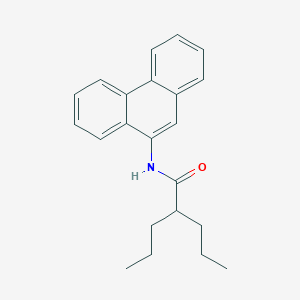![molecular formula C13H18O2Te B14314081 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane CAS No. 113345-04-3](/img/structure/B14314081.png)
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-methoxyphenyl group and an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane typically involves the reaction of 4-methoxyphenyltellurium trichloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the tellurium-carbon bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced back to its lower oxidation state using reducing agents such as sodium borohydride.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
Oxidation: Formation of tellurium dioxide or other higher oxidation state tellurium compounds.
Reduction: Regeneration of the original tellurium compound.
Substitution: Formation of new organotellurium compounds with different functional groups.
Applications De Recherche Scientifique
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is believed to play a significant role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenyl telluride: Similar structure but lacks the oxane ring.
Diphenyl telluride: Contains two phenyl groups bonded to tellurium.
Tellurium dioxide: An inorganic tellurium compound with different chemical properties.
Uniqueness
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane is unique due to the presence of both the 4-methoxyphenyl group and the oxane ring, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
113345-04-3 |
|---|---|
Formule moléculaire |
C13H18O2Te |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)tellanylmethyl]oxane |
InChI |
InChI=1S/C13H18O2Te/c1-14-11-5-7-13(8-6-11)16-10-12-4-2-3-9-15-12/h5-8,12H,2-4,9-10H2,1H3 |
Clé InChI |
NSEHQJRDOSPUOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Te]CC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


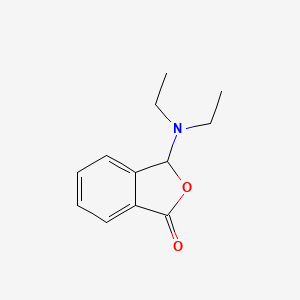
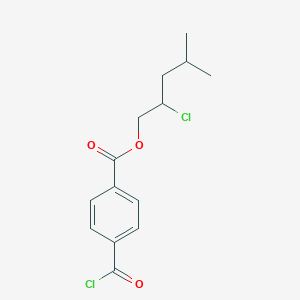
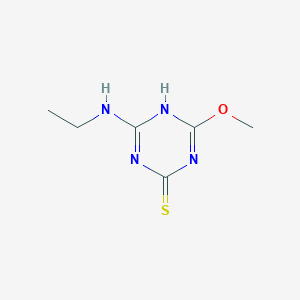
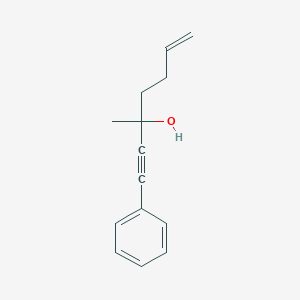
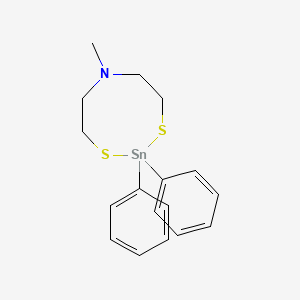

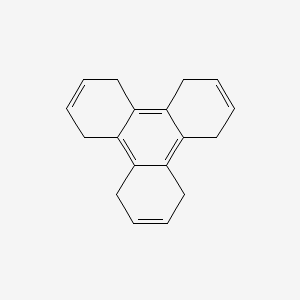
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
